molecular formula C26H29N3O2S B11512498 {4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}{4-[(2,4,6-trimethylphenyl)carbonyl]phenyl}methanone

{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}{4-[(2,4,6-trimethylphenyl)carbonyl]phenyl}methanone

Cat. No.: B11512498
M. Wt: 447.6 g/mol
InChI Key: NXSNVPONUVPVIC-UHFFFAOYSA-N
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Description

The compound {4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}{4-[(2,4,6-trimethylphenyl)carbonyl]phenyl}methanone is a complex organic molecule that features a combination of thiazole, piperazine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}{4-[(2,4,6-trimethylphenyl)carbonyl]phenyl}methanone typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and piperazine intermediates, followed by their coupling with the phenyl group. Common reagents used in these reactions include thionyl chloride, piperazine, and various phenyl derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the intermediates are synthesized and subsequently combined under optimized conditions. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}{4-[(2,4,6-trimethylphenyl)carbonyl]phenyl}methanone: undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, base catalysts.

Major Products

The major products formed from these reactions include oxidized thiazole derivatives, reduced alcohol forms, and N-alkylated piperazine derivatives.

Scientific Research Applications

{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}{4-[(2,4,6-trimethylphenyl)carbonyl]phenyl}methanone: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of {4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}{4-[(2,4,6-trimethylphenyl)carbonyl]phenyl}methanone involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    Disilanes: Organosilicon compounds with unique electronic properties.

    REAlRh compounds: Equiatomic compounds with similar structural characteristics.

Uniqueness

{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}{4-[(2,4,6-trimethylphenyl)carbonyl]phenyl}methanone: stands out due to its unique combination of thiazole, piperazine, and phenyl groups, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C26H29N3O2S

Molecular Weight

447.6 g/mol

IUPAC Name

[4-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbonyl]phenyl]-(2,4,6-trimethylphenyl)methanone

InChI

InChI=1S/C26H29N3O2S/c1-17-13-18(2)24(19(3)14-17)25(30)21-5-7-22(8-6-21)26(31)29-11-9-28(10-12-29)15-23-16-32-20(4)27-23/h5-8,13-14,16H,9-12,15H2,1-4H3

InChI Key

NXSNVPONUVPVIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CC4=CSC(=N4)C)C

Origin of Product

United States

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